molecular formula C10H7FN2O B1361102 2-(3-Fluorophenyl)pyrimidin-4-ol CAS No. 76128-78-4

2-(3-Fluorophenyl)pyrimidin-4-ol

Cat. No. B1361102
CAS RN: 76128-78-4
M. Wt: 190.17 g/mol
InChI Key: ARWFGZSZTLFUEI-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H7FN2O . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-(3-Fluorophenyl)pyrimidin-4-ol”, often involves the reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines has also been reported .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)pyrimidin-4-ol” consists of a pyrimidine ring attached to a 3-fluorophenyl group . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidine derivatives, including “2-(3-Fluorophenyl)pyrimidin-4-ol”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides and terminal alkynes under Sonogashira conditions to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Fluorophenyl)pyrimidin-4-ol” include a density of 1.2±0.1 g/cm3, a boiling point of 193.5±32.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C .

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

  • Anti-Inflammatory and Analgesic Properties: Derivatives of pyrimidine, including compounds structurally related to 2-(3-Fluorophenyl)pyrimidin-4-ol, have shown potential in medicinal chemistry for their anti-inflammatory and analgesic activities. These activities are influenced by the nature of the substituent in the pyrimidine derivative (Muralidharan et al., 2019).

Anticancer and Antimicrobial Applications

  • Anticancer Activity: Some derivatives of 2-(3-Fluorophenyl)pyrimidin-4-ol have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated significant cytotoxicity against certain cancer cell lines (K. M. Hosamani et al., 2015).
  • Antimicrobial Agents: Pyrimidine derivatives, including 2-(3-Fluorophenyl)pyrimidin-4-ol analogs, have been developed as potential antimicrobial agents. Some of these compounds have shown excellent activity against various microorganisms, indicating their potential in treating infectious diseases (T. Farghaly et al., 2013).

Molecular and Chemical Characterization

  • Molecular and Chemical Analysis: The derivatives of 2-(3-Fluorophenyl)pyrimidin-4-ol have been extensively characterized using various spectroscopic techniques, elucidating their structural and chemical properties. This is crucial for understanding their biological functions and potential applications in drug design (Yafigui Traoré et al., 2017).

Drug Discovery and Development

  • Drug Discovery: The structural features of pyrimidine derivatives have been explored for their potential in drug discovery. This includes the investigation of their binding properties, pharmacokinetic profiles, and efficacy in disease models, contributing significantly to the development of new therapeutic agents (G. M. Schroeder et al., 2009).

Safety And Hazards

The safety data sheet for pyrimidin-4-ol, a related compound, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It should be kept away from sources of ignition and not be allowed to enter drains .

Future Directions

Research on pyrimidine derivatives, including “2-(3-Fluorophenyl)pyrimidin-4-ol”, is ongoing. They continue to attract interest due to their various chemical and biological applications . Future research may focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimum toxicity .

properties

IUPAC Name

2-(3-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWFGZSZTLFUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345865
Record name 2-(3-Fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)pyrimidin-4-ol

CAS RN

76128-78-4
Record name 2-(3-Fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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